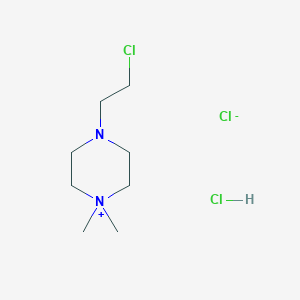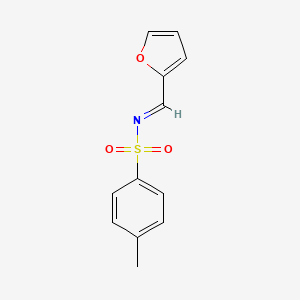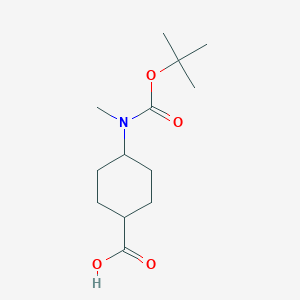
4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid
Overview
Description
The compound “4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid” is likely to be a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid with a six-membered cyclic structure . The “tert-Butoxycarbonyl-methyl-amino” part suggests the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, a carboxylic acid group (-COOH), and a Boc-protected amine group. The exact spatial arrangement would depend on the specific positions of these groups on the cyclohexane ring .Chemical Reactions Analysis
In terms of reactivity, the carboxylic acid group could be involved in typical acid-base reactions, and the Boc-protected amine could be deprotected under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid is used as an intermediate in the synthesis of peptides and peptidomimetics, which have a wide range of applications in medicine, biochemistry, and drug development. Peptides are short chains of amino acids that are used to study the structure and function of proteins. Peptidomimetics are molecules that mimic the structure and function of peptides, but are more resistant to enzymatic degradation. This compound is also used as a reagent in the synthesis of other compounds, such as peptide-based drugs and bioconjugates.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid depends on its use. For example, in the synthesis of peptides and peptidomimetics, this compound acts as a nucleophile, attacking the carbonyl group of the carboxylic acid to form an amide bond. In the synthesis of other compounds, this compound acts as an acid, protonating the amine group of the molecule to form an amide bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid in lab experiments is its stability and solubility. It is a relatively stable compound and is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. The main limitation of this compound is its toxicity. It is considered to be a moderately toxic compound and should be handled with care.
Future Directions
The potential future directions for 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid include its use in the development of new drugs and bioconjugates, its use as an inhibitor of cytochrome P450, its use as an inhibitor of acetylcholinesterase, and its use in the synthesis of peptides and peptidomimetics. Additionally, this compound could be used to develop new methods for the synthesis of other compounds, such as peptide-based drugs and bioconjugates. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as peptide-based drugs and bioconjugates.
Safety and Hazards
properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQIFFGXVRWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



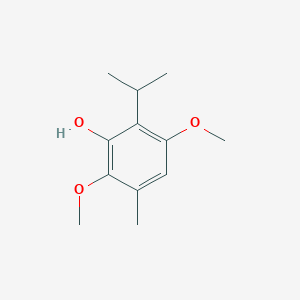
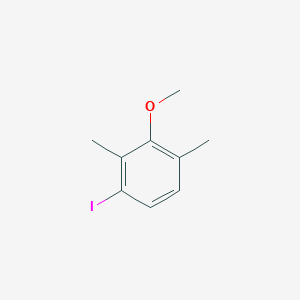
![2,3-Dip-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3235872.png)
![7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B3235884.png)
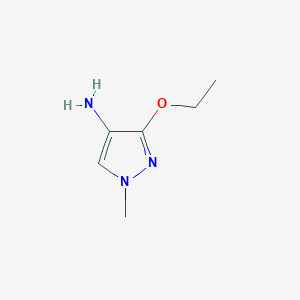
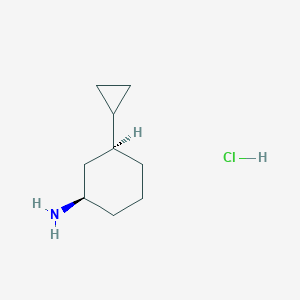
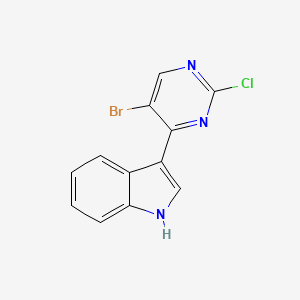

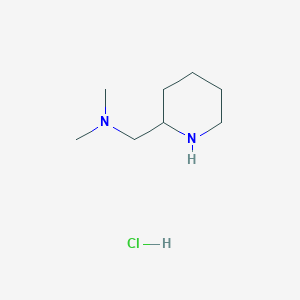
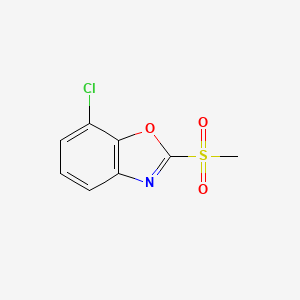
![Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B3235936.png)
